molecular formula C9H9NO B14363010 4-Ethyl-3-hydroxybenzonitrile CAS No. 90972-04-6

4-Ethyl-3-hydroxybenzonitrile

Cat. No.: B14363010
CAS No.: 90972-04-6
M. Wt: 147.17 g/mol
InChI Key: VEOXBALAKOUEOA-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group at the fourth position and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of ionic liquids as co-solvents and catalysts has been explored to achieve efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-Ethyl-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-hydroxybenzonitrile: Similar structure but with different positioning of the ethyl and hydroxyl groups.

    4-Methyl-3-hydroxybenzonitrile: Contains a methyl group instead of an ethyl group.

    4-Ethyl-2-hydroxybenzonitrile: Hydroxyl group positioned at the second position instead of the third.

Uniqueness

4-Ethyl-3-hydroxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

90972-04-6

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-ethyl-3-hydroxybenzonitrile

InChI

InChI=1S/C9H9NO/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5,11H,2H2,1H3

InChI Key

VEOXBALAKOUEOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)O

Origin of Product

United States

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